4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-cyclobutoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-cyclobutoxybenzoic acid is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a pyrimidine ring, a benzoic acid moiety, and a cyclobutoxy group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-cyclobutoxybenzoic acid typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-4,6-diaminopyrimidine and methylamine, under controlled conditions.
Attachment of the Benzoic Acid Moiety: The benzoic acid derivative is introduced through a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with a benzoic acid derivative, such as 3-cyclobutoxybenzoic acid, in the presence of a suitable catalyst.
Final Assembly: The final compound is obtained by coupling the pyrimidine and benzoic acid intermediates under optimized conditions, often involving the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-cyclobutoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or benzoic acid moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-cyclobutoxybenzoic acid is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound may serve as a probe or inhibitor in biochemical assays. Its ability to interact with specific enzymes or receptors makes it valuable for studying biological pathways and mechanisms.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with biological targets relevant to diseases such as cancer or infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-cyclobutoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid
- 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-ethoxybenzoic acid
Uniqueness
Compared to similar compounds, 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-cyclobutoxybenzoic acid stands out due to its cyclobutoxy group, which may confer unique chemical and biological properties. This structural feature could influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable subject for further research.
Properties
Molecular Formula |
C16H17ClN4O3 |
---|---|
Molecular Weight |
348.78 g/mol |
IUPAC Name |
4-[[5-chloro-4-(methylamino)pyrimidin-2-yl]amino]-3-cyclobutyloxybenzoic acid |
InChI |
InChI=1S/C16H17ClN4O3/c1-18-14-11(17)8-19-16(21-14)20-12-6-5-9(15(22)23)7-13(12)24-10-3-2-4-10/h5-8,10H,2-4H2,1H3,(H,22,23)(H2,18,19,20,21) |
InChI Key |
KJOVOWVZFUHNBF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC=C1Cl)NC2=C(C=C(C=C2)C(=O)O)OC3CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.